molecular formula C18H18BrClFN3O2S2 B2706161 5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1219182-91-8

5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2706161
CAS No.: 1219182-91-8
M. Wt: 506.83
InChI Key: ACTYNNVOGANIFU-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a thiophene-2-carboxamide backbone substituted with a bromo group at the 5-position. The benzothiazole moiety at the N-terminus is further modified with a 4-fluoro substituent, while the morpholinylethyl group introduces a tertiary amine functionality, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O2S2.ClH/c19-15-5-4-14(26-15)17(24)23(7-6-22-8-10-25-11-9-22)18-21-16-12(20)2-1-3-13(16)27-18;/h1-5H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTYNNVOGANIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and bromine in the presence of a base to form 4-fluorobenzo[d]thiazole.

    Bromination of thiophene: Thiophene is brominated using bromine in an appropriate solvent to yield 5-bromothiophene.

    Coupling reaction: The 4-fluorobenzo[d]thiazole and 5-bromothiophene are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the desired intermediate.

    Introduction of the morpholinoethyl group: The intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to introduce the morpholinoethyl group.

    Formation of the carboxamide: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted thiophenes, benzo[d]thiazoles.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiophene carboxamides exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including Hep3B and MCF7. The mechanism often involves inhibition of tubulin polymerization, similar to established anticancer drugs like Combretastatin A-4 (CA-4) .

Case Study :
A study synthesized several thiophene carboxamide derivatives and evaluated their antiproliferative activity using MTS assays. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Antibacterial Properties

The compound has also shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it may be comparable to standard antibiotics, making it a candidate for further development in antibacterial therapies .

Anti-inflammatory Effects

Benzothiazole derivatives have been associated with anti-inflammatory activities. The target compound may inhibit pro-inflammatory cytokines, providing a basis for its application in treating inflammatory diseases .

Materials Science Applications

The unique properties of 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride make it suitable for use in materials science. Its potential applications include:

  • Organic Semiconductors : The compound's electronic properties may enable its use in organic electronics and photovoltaic devices.
  • Sensors : Its chemical reactivity could be harnessed in the development of sensors for detecting specific biomolecules or environmental pollutants.

Research Findings and Insights

Mechanism of Action

The mechanism of action of 5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural Differences :

Feature Target Compound Comparable Compound () Comparable Compound ()
Core Heterocycle Thiophene-2-carboxamide Pyrazole-5-carboxamide 1,2,4-Triazole-thione
Halogen Substituents 5-Bromo, 4-fluoro (benzothiazole) 3-Bromo, 4-chloro (pyrazole) 2,4-Difluorophenyl
Solubility Modifier Morpholinylethyl (hydrochloride) Dimethylamino-naphthalene sulfonamide Phenylsulfonyl
Tautomerism Rigid benzothiazole None Thione ↔ Thiol equilibrium

Physicochemical Properties

  • Solubility : The morpholine group and hydrochloride salt enhance aqueous solubility compared to neutral sulfonamide () or triazole-thione () derivatives.
  • Spectroscopic Signatures :
    • IR : Expected C=O stretch (~1660–1680 cm⁻¹) for the carboxamide group, similar to hydrazinecarbothioamides in . Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the lack of tautomerism .
    • NMR : The morpholinylethyl group would show characteristic δ 2.5–3.5 ppm (methylene protons) and δ 3.6–4.0 ppm (morpholine ring protons).

Pharmacological Implications

  • Benzothiazole vs. Pyrazole : Benzothiazole derivatives often exhibit superior kinase inhibition due to planar aromaticity and hydrogen-bonding capabilities.
  • Morpholine vs. Sulfonamide : Morpholine improves blood-brain barrier penetration, whereas sulfonamides () may enhance plasma protein binding .

Research Findings and Data Gaps

  • Synthesis Yield: No direct data for the target compound, but analogous reactions (e.g., ) report yields of 60–75% for similar coupling steps .
  • Biological Activity : Structural analogs in show IC₅₀ values in the micromolar range against microbial targets, suggesting the target compound may share similar efficacy .

Biological Activity

The compound 5-Bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride represents a novel class of thiophene carboxamide derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer research. This article delves into the biological activities associated with this compound, including its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C_{16}H_{17}BrClF_{2}N_{4}S
  • Molecular Weight : 426.76 g/mol
  • Key Functional Groups :
    • Benzothiazole moiety
    • Thiophene ring
    • Morpholine substituent

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. The following sections summarize key findings from recent studies.

Anticancer Activity

Research indicates that thiophene carboxamide derivatives exhibit significant anticancer activity against various cancer cell lines. Notably:

  • Mechanism of Action : The compound is believed to interfere with microtubule dynamics, similar to known chemotherapeutics like Combretastatin A-4 (CA-4). It has been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells.
  • In Vitro Studies :
    • In studies involving Hep3B liver cancer cells, compounds structurally related to this derivative demonstrated IC50 values ranging from 5.46 µM to 12.58 µM, indicating potent antiproliferative effects .
    • A comparative analysis revealed that modifications in the halogen positions significantly affected biological activity, with para-substituted derivatives showing enhanced efficacy .
  • Structure-Activity Relationship (SAR) :
    • The presence of the thiophene core and specific substitutions on the benzothiazole ring were crucial for maintaining biological activity. For instance, variations in the N-substituents and the position of halogens were systematically studied to optimize potency .

Table 1: Summary of Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism
5-Bromo-N-(4-Fluoro...)Hep3B5.46Microtubule disruption
N-(3,4-Dimethoxyphenyl)...Hep3B7.66Cell cycle arrest
N-(4-(tert-butyl)phenyl)...Hep3B2.77Apoptosis induction

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in cancer progression:

  • Binding Affinity : The compound exhibited strong binding affinity towards tubulin, indicating its potential to inhibit microtubule polymerization.
  • Key Interactions : Hydrogen bonding and hydrophobic interactions were observed between the thiophene ring and amino acid residues within the binding pocket of tubulin .

Toxicological Profile

Preliminary assessments of toxicity have indicated that while the compound exhibits potent anticancer properties, further studies are necessary to evaluate its selectivity and potential side effects on normal cells.

Table 2: Toxicological Data

ParameterValue
Cytotoxicity (Normal Cells)IC50 > 82 µM
Selectivity Index (Cancer vs Normal)>10

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